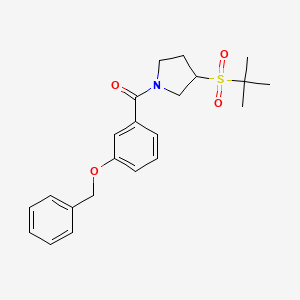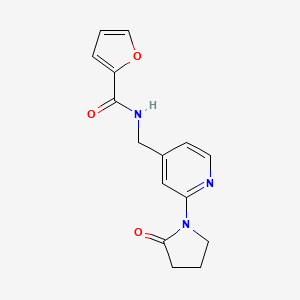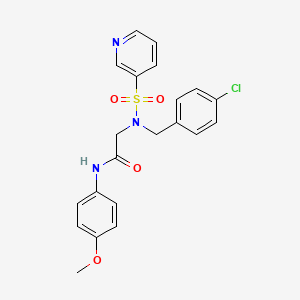
(3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyloxy group and a tert-butylsulfonyl group attached to it. Pyrrolidine derivatives are known to possess various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including the functionalization of alkyl boronic esters .Chemical Reactions Analysis
Again, without specific studies on this compound, it’s challenging to provide an accurate chemical reactions analysis. Pyrrolidine derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidine ring could contribute to its basicity, while the benzyloxy and tert-butylsulfonyl groups could influence its solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound (3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone, due to its complex structure, plays a significant role in the synthesis of boric acid ester intermediates with benzene rings. A detailed study by Huang et al. (2021) outlines a three-step substitution reaction to obtain such intermediates. Their research focuses on confirming the structures of these compounds through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, the study delves into the conformational and crystallographic analyses of these compounds, comparing molecular structures optimized by density functional theory (DFT) with those determined by single crystal X-ray diffraction. The findings highlight the consistent molecular structures and further investigate the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Radical Alkenylation and Organic Synthesis
The compound also finds application in the area of radical alkenylation of C(sp3)–H bonds, offering a method for the direct extension of carbon skeletons for the synthesis of structurally complex natural products and pharmaceuticals. Amaoka et al. (2014) achieved direct alkenylation employing benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derived sulfonylalkenes could be further converted to prenyl and pyrrole derivatives, showcasing an efficient method for synthesizing complex molecules (Amaoka et al., 2014).
Catalytic Applications and Chemical Transformations
In the realm of catalysis and chemical transformations, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the compound , have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones serve as valuable building blocks in organic synthesis, underscoring their significance in synthesizing structurally diverse and complex organic molecules. Guinchard et al. (2005) describe some chemical transformations that exhibit their utility as intermediates in organic synthesis, demonstrating the versatility of such compounds in the field (Guinchard et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)18-10-7-11-19(14-18)27-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBTTCNRQWKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2435946.png)
![1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)
![N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE](/img/structure/B2435959.png)
![methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2435961.png)
